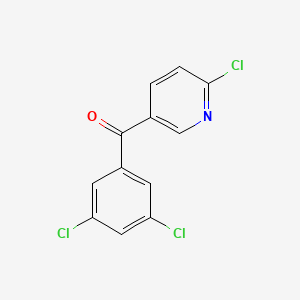

2-Chloro-5-(3,5-dichlorobenzoyl)pyridine

Vue d'ensemble

Description

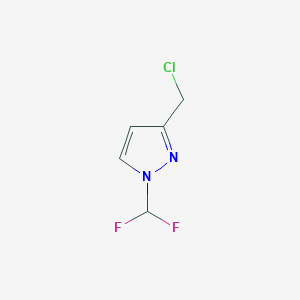

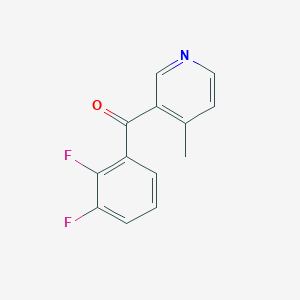

2-Chloro-5-(3,5-dichlorobenzoyl)pyridine is an organic compound with the molecular formula C12H6Cl3NO . It has a molecular weight of 286.54 . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(2,3-dichlorophenyl)methanone .

Synthesis Analysis

The synthesis of dichlorobenzamide derivatives, which includes 2-Chloro-5-(3,5-dichlorobenzoyl)pyridine, involves the reaction of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This reaction yields a series of dichlorobenzamide derivatives in good yields .Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(3,5-dichlorobenzoyl)pyridine can be represented by the linear formula C12H6Cl3NO . The InChI code for this compound is 1S/C12H6Cl3NO/c13-9-3-1-2-8(11(9)15)12(17)7-4-5-10(14)16-6-7/h1-6H .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-(3,5-dichlorobenzoyl)pyridine include a molecular weight of 286.54 .Applications De Recherche Scientifique

1. Synthesis and Application of Trifluoromethylpyridines

- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in the development of many agrochemical and pharmaceutical compounds .

- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Synthesis of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole

- Summary of Application : A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed by bioisosterism, and synthesized easily via esterification, cyanation, cyclization and aminolysis reactions .

- Methods of Application : The structures of the target compounds were confirmed by 1H-NMR, 13C-NMR and HRMS .

- Results or Outcomes : The preliminary bioassay showed that most compounds had pesticidal activity .

3. Synthesis of Dichlorobenzamide Derivatives

- Summary of Application : A series of dichlorobenzamide derivatives were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

- Methods of Application : The reactions were carried out in N, N′ -dimethylformamide solution at 60 °C . The structures of the target compounds were confirmed by 1H-NMR, 13C-NMR and HRMS .

- Results or Outcomes : The synthesized compounds were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

4. Friedel-Crafts Acylation of Benzene Derivatives

- Summary of Application : Friedel-Crafts acylation is a method used to attach an acyl group to an aromatic ring . In this case, 2,5-dichlorobenzoyl chloride was used in the synthesis of polycyclic aromatics .

- Methods of Application : The reaction was carried out using bismuth (III) chloride as a catalyst .

- Results or Outcomes : The reaction resulted in the synthesis of several substituted poly (2,5-benzophenone)s and their copolymers .

5. Synthesis of Trifluoromethylpyridines

- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

- Methods of Application : 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

- Results or Outcomes : The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

6. Synthesis of Dichlorobenzamide Derivatives

- Summary of Application : A series of dichlorobenzamide derivatives were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

- Methods of Application : The reactions were carried out in N, N′ -dimethylformamide solution at 60 °C . The structures of the target compounds were confirmed by 1H-NMR, 13C-NMR and HRMS .

- Results or Outcomes : The synthesized compounds were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

Safety And Hazards

The safety data sheet for 3,5-Dichlorobenzoyl chloride, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

(6-chloropyridin-3-yl)-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3NO/c13-9-3-8(4-10(14)5-9)12(17)7-1-2-11(15)16-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYKWODROKLMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(3,5-dichlorobenzoyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-](/img/structure/B1463315.png)

![8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one](/img/structure/B1463320.png)

![3-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B1463326.png)

![1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1463327.png)

![Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride](/img/structure/B1463337.png)